Chiral Resolution and Stereochemical Integrity Differentiates (R)-1-(3-Methoxyphenyl)butan-1-amine from Racemic Mixtures
The (R)-1-(3-Methoxyphenyl)butan-1-amine compound possesses a defined chiral center at C1 with specified (R)-absolute configuration [1]. In contrast, the racemic mixture (unspecified stereochemistry) contains an equimolar blend of (R)- and (S)-enantiomers, each with distinct three-dimensional spatial orientation [1]. The (S)-enantiomer has been separately characterized and documented under PubChem CID 55254295 with the IUPAC name (1S)-1-(3-methoxyphenyl)butan-1-amine [1]. The stereochemical specificity of the (R)-enantiomer is critical for interactions in biological systems where chiral recognition governs binding .
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-enantiomer; single stereoisomer with defined absolute configuration |
| Comparator Or Baseline | Racemic 1-(3-methoxyphenyl)butan-1-amine (unspecified stereochemistry); (S)-enantiomer (PubChem CID 55254295) |
| Quantified Difference | The (R)-enantiomer possesses distinct spatial vectoring compared to the (S)-enantiomer; racemic mixtures contain both enantiomers in 1:1 ratio |
| Conditions | Structural analysis based on IUPAC nomenclature and PubChem database entries |
Why This Matters
Procurement of the stereochemically defined (R)-enantiomer ensures reproducible chiral recognition in biological assays, whereas racemic or undefined mixtures introduce confounding stereochemical variables.
- [1] PubChem. (2025). (S)-1-(3-Methoxyphenyl)butan-1-amine, CID 55254295. National Center for Biotechnology Information. View Source
